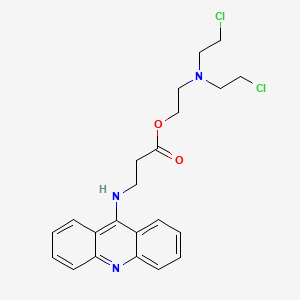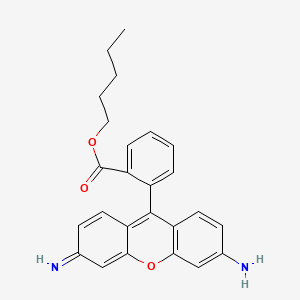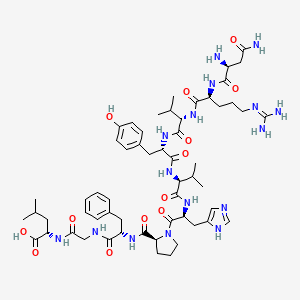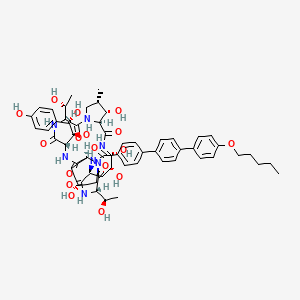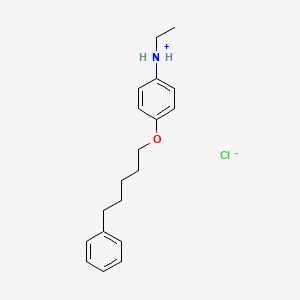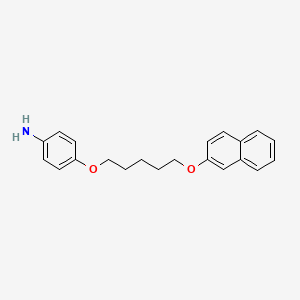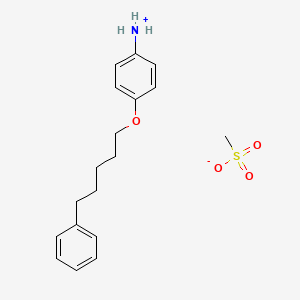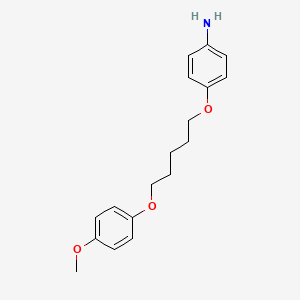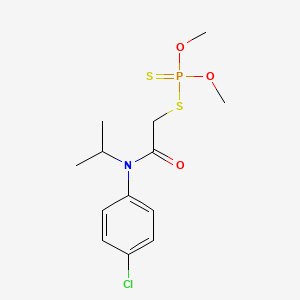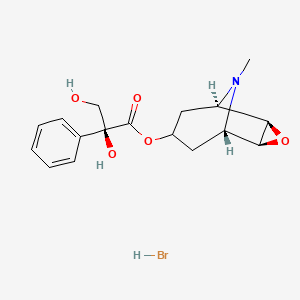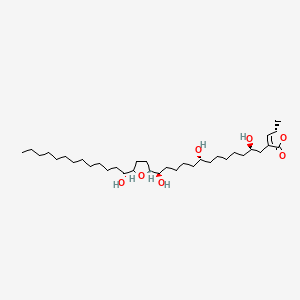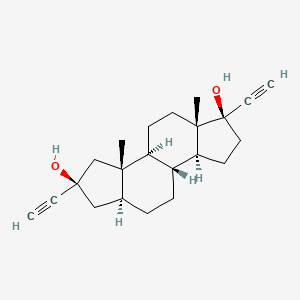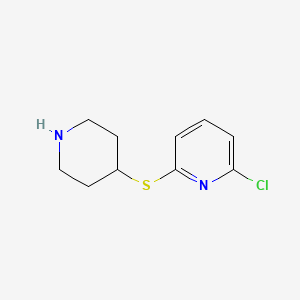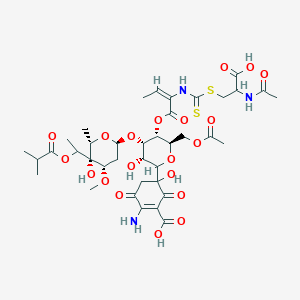
Antibiotic 273 A2-beta
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic 273 A2-beta is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics-Pharmacodynamics in Critically Ill Patients : Beta-lactams, including Antibiotic 273 A2-beta, show altered pharmacokinetics and pharmacodynamics in critically ill patients. Factors like increased volume of distribution and enhanced renal clearance can lead to high variability in drug concentration, impacting dosing strategies in these patients (Veiga & Paiva, 2018).
Continuous Infusion vs. Intermittent Dosing in Severe Sepsis : A study comparing continuous infusion to intermittent bolus dosing of beta-lactam antibiotics in patients with severe sepsis found that continuous administration achieved higher plasma antibiotic concentrations and improved clinical cure rates (Dulhunty et al., 2013).
Mechanism of Action on Bacterial Cell Wall Synthesis : Beta-lactam antibiotics like Antibiotic 273 A2-beta induce a toxic malfunctioning of the bacterial cell wall synthesis machinery, depleting cellular resources and enhancing their killing activity. This insight is crucial for developing new antibiotics (Cho, Uehara, & Bernhardt, 2014).
Impact on Hospital Effluents and Antibiotic Resistance : Beta-lactam antibiotics are a major group used in hospitals. Their presence in hospital effluents can contribute to the spread of antibiotic-resistant genes in the environment, highlighting the need for better waste management practices (Korzeniewska & Harnisz, 2013).
Beta-Lactamase Inhibition and Antibiotic Resistance : Clavulanic acid, a beta-lactamase inhibitor, is frequently combined with beta-lactam antibiotics to combat resistance. The synergistic effect of such combinations is crucial in treating infections caused by resistant pathogens (Saudagar, Survase, & Singhal, 2008).
New Applications in Antimicrobial Therapy : Novel beta-lactam antibiotics and their combinations with other drugs are being explored to overcome resistance among Gram-negative and Gram-positive pathogens. This area of research is critical given the global challenge of antibiotic resistance (Bassetti, Righi, & Viscoli, 2008).
Use in Synthesis of Heterocycles of Biological Interest : Beta-lactams serve as versatile synthetic intermediates for preparing biologically significant heterocycles, highlighting their utility beyond direct antimicrobial applications (Alcaide & Almendros, 2004).
Eigenschaften
CAS-Nummer |
102301-13-3 |
|---|---|
Produktname |
Antibiotic 273 A2-beta |
Molekularformel |
C38H53N3O20S2 |
Molekulargewicht |
936 g/mol |
IUPAC-Name |
3-[(3R,4S,5R,6R)-5-[(E)-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]but-2-enoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C38H53N3O20S2/c1-9-19(41-36(62)63-13-20(32(47)48)40-17(6)42)35(52)61-28-22(12-56-18(7)43)59-31(37(53)11-21(44)26(39)25(30(37)46)33(49)50)27(45)29(28)60-24-10-23(55-8)38(54,15(4)57-24)16(5)58-34(51)14(2)3/h9,14-16,20,22-24,27-29,31,39,45-46,53-54H,10-13H2,1-8H3,(H,40,42)(H,41,62)(H,47,48)(H,49,50)/b19-9+,39-26?/t15-,16?,20?,22+,23-,24-,27+,28+,29-,31?,37?,38-/m0/s1 |
InChI-Schlüssel |
OSAAXJKPPVMKIM-UKLZIDIESA-N |
Isomerische SMILES |
C/C=C(\C(=O)O[C@@H]1[C@H](OC([C@@H]([C@@H]1O[C@H]2C[C@@H]([C@]([C@@H](O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)/NC(=S)SCC(C(=O)O)NC(=O)C |
SMILES |
CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C |
Kanonische SMILES |
CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Antibiotic 273 A2-beta; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



